molecular formula C9H8BrFN2 B2458138 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile CAS No. 1152577-89-3

2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile

Cat. No.: B2458138
CAS No.: 1152577-89-3
M. Wt: 243.079
InChI Key: SPYNNNSYDFODHN-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile is an organic compound that belongs to the class of aromatic nitriles. Compounds of this type are often used in various fields of chemistry and pharmaceutical research due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with methylamine and a cyanide source. The reaction conditions often include:

    Solvent: Common solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides.

    Reduction: Reduction reactions may convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: May serve as a ligand in catalytic reactions.

Biology

    Biological Activity: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

Medicine

    Drug Development: Investigated for potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-chlorophenyl)-2-(methylamino)acetonitrile
  • 2-(5-Bromo-2-methylphenyl)-2-(methylamino)acetonitrile
  • 2-(5-Bromo-2-nitrophenyl)-2-(methylamino)acetonitrile

Uniqueness

2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)-2-(methylamino)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFN2/c1-13-9(5-12)7-4-6(10)2-3-8(7)11/h2-4,9,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYNNNSYDFODHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C#N)C1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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